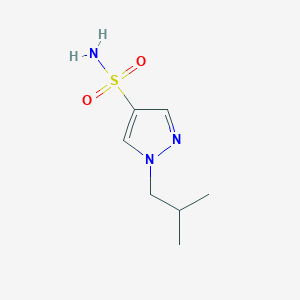

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide

Description

Chemical Background of Pyrazole Derivatives

Pyrazole derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural rigidity and ability to form hydrogen bonds make them valuable scaffolds in drug design. Pyrazole-based compounds exhibit diverse pharmacological activities, including antiproliferative , anti-inflammatory , and antimicrobial properties.

Key Pharmacological Roles of Pyrazole Derivatives

The substitution pattern on the pyrazole ring critically influences bioactivity. For instance, 3,5-dimethylpyrazole derivatives show enhanced metabolic stability compared to unsubstituted analogs. The introduction of sulfonamide groups further modulates electronic properties and binding affinity.

Structural Significance of Sulfonamide Functionalization

Sulfonamide functionalization introduces a -SO₂NH₂ group, which enhances molecular interactions with biological targets. This modification impacts:

Key Structural and Functional Effects

- Hydrogen Bonding : The sulfonamide group acts as a hydrogen bond donor/acceptor, facilitating interactions with enzyme active sites (e.g., carbonic anhydrase IX).

- Solubility : Sulfonamides improve aqueous solubility compared to non-polar pyrazole analogs, enhancing bioavailability.

- Electron Withdrawal : The -SO₂ group withdraws electrons, stabilizing charge distributions in transition states during enzymatic reactions.

Comparative Analysis of Pyrazole vs. Pyrazole-Sulfonamide

| Property | Pyrazole Core | Pyrazole-Sulfonamide Hybrid |

|---|---|---|

| LogP (Lipophilicity) | 1.2–2.5 | 0.5–1.8 |

| Hydrogen Bond Capacity | 1–2 sites | 3–4 sites |

| Target Affinity (IC₅₀) | 10–100 μM | 1–10 μM |

This structural synergy explains the increased antiproliferative activity of 1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide against cancer cell lines (e.g., U937 cells with GI₅₀ = 1.7 μM).

Historical Development of Substituted Pyrazole-Sulfonamide Hybrids

The integration of pyrazole and sulfonamide motifs began in the late 20th century, driven by the need for targeted therapies with improved efficacy. Key milestones include:

Timeline of Key Developments

Modern synthetic strategies, such as microwave-assisted cyclization and regioselective sulfonylation , have streamlined the production of these hybrids. For example, 1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide is synthesized via:

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-6(2)4-10-5-7(3-9-10)13(8,11)12/h3,5-6H,4H2,1-2H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXLIDQYSGBBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to 50°C

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Reaction Mechanism

-

Precursor : 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride.

-

Reagents : Amine (e.g., 2-phenylethylamine), base (e.g., diisopropylethylamine, DIPEA), and dichloromethane (DCM) as the solvent .

-

Conditions :

The reaction proceeds via nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. DIPEA neutralizes the generated HCl, driving the reaction to completion .

Yield Optimization

Yields vary based on the amine substituent and reaction conditions:

| Entry | Amine Substituent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| MR-S1-5 | 4-Fluorophenethylamine | DIPEA | DCM | 41 |

| MR-S1-13 | 3-Chlorophenethylamine | DIPEA | DCM | 71 |

Reactivity of the Sulfonamide Group

While the sulfonamide group is generally stable, its reactivity is influenced by the pyrazole ring’s substituents and reaction conditions:

Hydrolytic Stability

-

The sulfonamide bond resists hydrolysis under physiological conditions, making it suitable for pharmaceutical applications.

-

No decomposition was observed during cytotoxicity assays in U937 cells (pH 7.4, 37°C) .

Further Functionalization

The sulfonamide can act as a directing group for:

-

Metal-catalyzed cross-coupling : Palladium-mediated reactions to modify the pyrazole ring.

-

Electrophilic substitution : Halogenation or nitration at the pyrazole’s 3- or 5-positions, though steric hindrance from the 2-methylpropyl group may limit reactivity.

Comparative Reaction Data

Key findings from synthesis optimization studies:

Effect of Base and Solvent on Sulfonylation

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

| NaOH | CH₃CN | 32 | 20 |

Antiproliferative Activity (IC₅₀)

While not directly a reaction, biological assays confirm the compound’s stability under testing conditions:

Scientific Research Applications

Medicinal Chemistry Applications

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, in vitro tests demonstrated that it can inhibit cell proliferation in U937 cells without significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell growth, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The sulfonamide group allows for specific interactions with enzymes, potentially acting as an inhibitor. This mechanism involves forming hydrogen bonds with amino acid residues at the active sites of target enzymes, disrupting normal biochemical pathways. Such interactions may lead to therapeutic effects in various diseases .

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. Research indicates that derivatives of pyrazole-4-sulfonamide exhibit significant antibacterial and antifungal properties, with some compounds showing enhanced activity compared to traditional antibiotics . This positions the compound as a potential lead in developing new antimicrobial agents.

Biological Research Applications

Ligand Development

In biochemical assays, 1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide can be used as a ligand to study enzyme interactions and mechanisms. Its ability to bind selectively to certain enzymes makes it valuable for understanding biochemical pathways and developing targeted therapies .

Case Studies

Several studies have documented the synthesis and evaluation of new derivatives based on this compound. For example, modifications to the pyrazole framework have led to varying yields and biological activities, emphasizing the importance of structural changes in enhancing efficacy .

Industrial Applications

The compound's unique properties make it suitable for use in developing new materials and chemical processes. Its role as a building block for synthesizing more complex molecules is particularly noteworthy in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Sulfonamide Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide and related compounds:

(a) Substituent Effects on Bioactivity

- However, cyclopropylmethyl derivatives may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.

- Phenyl-substituted pyrazole sulfonamides (e.g., antileishmanial agents) demonstrate higher aromatic π-stacking interactions with biological targets, a feature absent in aliphatic-substituted analogs like the target compound .

(b) Sulfonamide Position and Activity

- The 4-sulfonamide position is conserved across all compared compounds, suggesting its critical role in hydrogen bonding with enzymatic targets (e.g., carbonic anhydrases or kinases) . Derivatives with sulfonamide groups at alternative positions (e.g., 3- or 5-) are less common in literature, implying reduced efficacy or stability.

(c) Molecular Weight and Pharmacokinetics

- The target compound’s lower molecular weight (191.29 vs. 201.25 for the cyclopropylmethyl analog) may favor better bioavailability in vivo .

Biological Activity

1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide is C₇H₁₄N₄O₂S, with a molecular weight of approximately 194.28 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in terms of antibacterial and antifungal properties.

The mechanism of action of 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide involves its interaction with various biological targets. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This inhibition can lead to the disruption of nucleic acid synthesis in bacteria, rendering them unable to proliferate.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide. In vitro testing has shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Candida albicans | 62.5 µg/mL |

These findings suggest that the compound's efficacy may be attributed to the synergistic effects of the pyrazole and sulfonamide pharmacophores .

Antioxidant Activity

In addition to its antimicrobial properties, 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide has demonstrated antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This dual action enhances its therapeutic potential, particularly in conditions associated with oxidative damage .

Study on Pyrazole Derivatives

In a comparative study involving various pyrazole derivatives, including 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide, researchers found that compounds with sulfonamide groups exhibited heightened biological activity. The study reported that modifications on the phenyl ring significantly influenced potency and selectivity against target kinases involved in disease pathways .

In Vivo Efficacy

Further research included in vivo assessments where 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide was tested in animal models for its effectiveness against infections caused by resistant bacterial strains. The results indicated a promising therapeutic profile, suggesting potential applications in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide, and how can purity be ensured?

- Methodology :

- Begin with regioselective alkylation of pyrazole precursors using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Follow with sulfonylation using sulfamoyl chloride derivatives in anhydrous dichloromethane.

- Characterization : Use , , and LC-MS to confirm structure. Purity (>98%) should be verified via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA aqueous solution) .

- Critical Step : Monitor reaction intermediates via TLC to avoid over-alkylation or side-product formation.

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH) at 40°C for 4 weeks. Analyze degradation products using UPLC-QTOF-MS and compare fragmentation patterns to known impurities.

- Key Parameters : Track sulfonamide bond integrity via FT-IR (peaks at 1160 cm, S=O stretching) and quantify hydrolytic byproducts via integration .

Q. How does the compound react with nucleophiles, and what factors influence substitution vs. elimination pathways?

- Methodology :

- React with primary amines (e.g., methylamine) in THF at 25–60°C. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity.

- Variables : Steric hindrance from the 2-methylpropyl group favors substitution at the sulfonamide’s para position. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

- Methodology :

- Apply quantum chemical reaction path searches (e.g., IRC analysis) to identify low-energy intermediates. Combine with Design of Experiments (DoE) using a 2 factorial design (factors: temperature, catalyst loading, solvent polarity).

- Case Study : Optimize sulfonylation yield by varying Pd(OAc) (0.5–2 mol%) and DMF/THF ratios. Response surface methodology (RSM) can refine optimal conditions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Perform dose-response assays (IC) across multiple cell lines (e.g., HEK293, HeLa) with strict controls for off-target effects. Cross-validate using SPR (surface plasmon resonance) to confirm direct target binding.

- Data Analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., solvent residual DMSO) and validate via LC-MS/MS metabolite profiling .

Q. How do reactor design parameters influence the compound’s synthesis efficiency and scalability?

- Methodology :

- Test continuous-flow reactors vs. batch systems. Key metrics: residence time (5–30 min), mixing efficiency (Reynolds number > 2000), and heat transfer (jacketed reactors with ΔT < 5°C).

- CRDC Framework : Align with RDF2050112 (reaction fundamentals) and RDF2050108 (process simulation) to model mass transfer limitations in viscous reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.